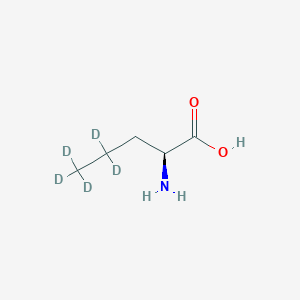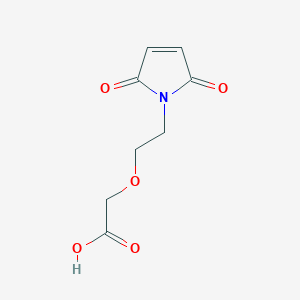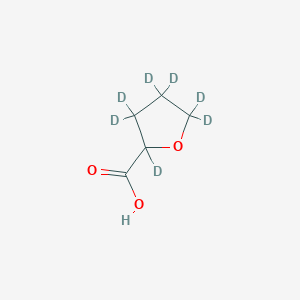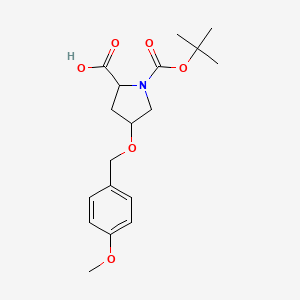
(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxybenzyloxy substituent, which enhance its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline typically involves the protection of the amino group of L-proline with a Boc group, followed by the introduction of the 4-methoxybenzyloxy substituent. One common method involves the use of 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Substitution: Sodium hydride or potassium carbonate in the presence of an appropriate electrophile.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4R)-4-(4-methoxybenzyloxy)-L-proline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications. The methoxybenzyloxy group can enhance binding affinity and specificity to target molecules, facilitating desired biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Boc-4-hydroxy-L-proline: Lacks the methoxybenzyloxy group, resulting in different reactivity and applications.
(4R)-1-Boc-4-(4-hydroxybenzyloxy)-L-proline: Contains a hydroxybenzyloxy group instead of a methoxybenzyloxy group, affecting its chemical properties and reactivity.
Uniqueness
(4R)-1-Boc-4-(4-methoxybenzyloxy)-L-proline is unique due to the presence of both the Boc protecting group and the methoxybenzyloxy substituent. This combination provides enhanced stability and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-10-14(9-15(19)16(20)21)24-11-12-5-7-13(23-4)8-6-12/h5-8,14-15H,9-11H2,1-4H3,(H,20,21) |
InChI Key |
LJUATBXLKJRNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide](/img/structure/B12309025.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)

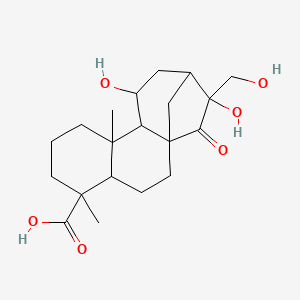
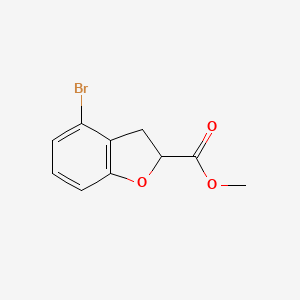
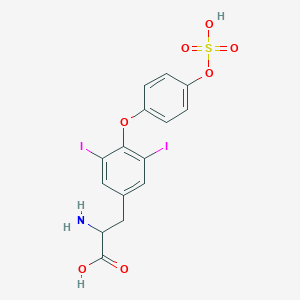
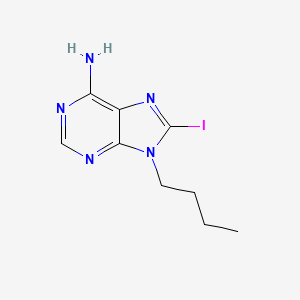
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
